Doxazosin Mesylate

Beschreibung

Eigenschaften

IUPAC Name |

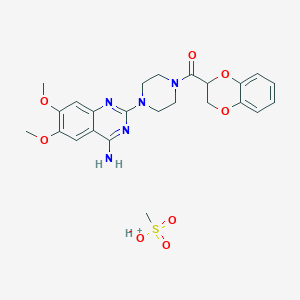

[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N5O5.CH4O3S/c1-30-18-11-14-15(12-19(18)31-2)25-23(26-21(14)24)28-9-7-27(8-10-28)22(29)20-13-32-16-5-3-4-6-17(16)33-20;1-5(2,3)4/h3-6,11-12,20H,7-10,13H2,1-2H3,(H2,24,25,26);1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJECBOKJABCYMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4COC5=CC=CC=C5O4)N)OC.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N5O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

74191-85-8 (Parent) | |

| Record name | Doxazosin mesylate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077883433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5045598 | |

| Record name | Doxazosin mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

547.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

... Freely soluble in dimethylsulfoxide, soluble in dimethylformamide, slightly soluble in methanol, ethanol, and water (0.8 percent at 25 °C), and very slighlty soluble in acetone and methylene chloride. | |

| Record name | DOXAZOSIN MESYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7082 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

77883-43-3 | |

| Record name | Doxazosin mesylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77883-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Doxazosin mesylate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077883433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Doxazosin mesylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759284 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Doxazosin mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methanone, [4-(4-amino-6,7-dimethoxy-2-quinazolinyl)-1-piperazinyl](2,3-dihydro-1,4-benzodioxin-2-yl)-, methanesulfonate (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.164 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Amino-2-[4-(1,4-benzodioxan-2-carbonyl)piperazin-1-yl]-6,7-dimethoxyquinazoline methanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DOXAZOSIN MESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86P6PQK0MU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DOXAZOSIN MESYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7082 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Doxazosin Mesylate for Research Use

For Researchers, Scientists, and Drug Development Professionals

Abstract

Doxazosin mesylate, a potent and selective α1-adrenergic receptor antagonist, is widely utilized in the treatment of hypertension and benign prostatic hyperplasia (BPH). Its synthesis is a multi-step process requiring careful control of reaction conditions to ensure high purity and yield. This technical guide provides a comprehensive overview of the prevalent synthetic routes, detailed experimental protocols for its preparation, and robust methods for its purification and characterization, tailored for a research and development setting. This document includes tabulated quantitative data, detailed experimental methodologies, and visual representations of the synthetic pathways and mechanism of action to facilitate a deeper understanding and practical application of the described procedures.

Introduction

Doxazosin, chemically known as 1-(4-amino-6,7-dimethoxy-2-quinazolinyl)-4-(1,4-benzodioxan-2-ylcarbonyl)piperazine, functions by selectively blocking α1-adrenergic receptors in vascular smooth muscle and the prostate gland. This blockade leads to vasodilation and a reduction in peripheral vascular resistance, thereby lowering blood pressure, and relaxation of smooth muscle in the bladder neck and prostate, which alleviates the symptoms of BPH.[1][2][3] For research and preclinical studies, the availability of high-purity this compound is paramount. This guide outlines the chemical synthesis and purification processes to obtain research-grade this compound.

Synthesis of this compound

The most widely employed synthetic strategy for doxazosin involves the convergent synthesis of two key intermediates: 2-chloro-4-amino-6,7-dimethoxyquinazoline (4) and 1-(1,4-benzodioxan-2-carbonyl)piperazine (7) . These intermediates are then coupled to form the doxazosin free base, which is subsequently converted to its mesylate salt.

Synthesis of Intermediate 2-chloro-4-amino-6,7-dimethoxyquinazoline (4)

The synthesis of the quinazoline intermediate 4 can be achieved through a multi-step process starting from veratraldehyde (3,4-dimethoxybenzaldehyde).

References

An In-Depth Technical Guide to the Mechanism of Action of Doxazosin Mesylate on Vascular Smooth Muscle Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Doxazosin Mesylate, a quinazoline derivative, is a potent and selective alpha-1 adrenergic receptor antagonist widely utilized in the clinical management of hypertension and benign prostatic hyperplasia (BPH). Its primary therapeutic effect in hypertension stems from its ability to induce vasodilation of both arterioles and veins, thereby reducing peripheral vascular resistance. This guide provides a comprehensive technical overview of the molecular mechanisms through which this compound exerts its effects on vascular smooth muscle cells (VSMCs). The core of its action involves the blockade of alpha-1 adrenergic receptors, disrupting the canonical Gq-protein coupled signaling cascade. Additionally, emerging evidence reveals a secondary, receptor-independent mechanism involving the inhibition of growth factor-mediated signaling pathways, which contributes to its anti-proliferative and anti-migratory effects on VSMCs. This document details the signaling pathways, presents quantitative data on doxazosin's activity, and provides detailed experimental protocols for studying its effects, serving as a critical resource for researchers in cardiovascular pharmacology and drug development.

Introduction

Vascular smooth muscle tone is a critical determinant of peripheral vascular resistance and, consequently, blood pressure. The sympathetic nervous system, through the release of catecholamines such as norepinephrine, plays a pivotal role in regulating this tone. Norepinephrine acts on adrenergic receptors expressed on the surface of VSMCs, with the alpha-1 adrenergic receptors being the primary mediators of vasoconstriction. This compound functions as a competitive antagonist at these receptors, leading to vasodilation and a reduction in blood pressure[1][2][3]. Beyond this well-established mechanism, doxazosin exhibits pleiotropic effects on VSMCs, including the inhibition of proliferation and migration, which are crucial in the pathogenesis of vascular diseases like atherosclerosis and restenosis[4]. This guide will dissect the dual mechanisms of doxazosin's action on VSMCs.

Alpha-1 Adrenergic Receptor-Dependent Mechanism of Action

The canonical mechanism of action of this compound on VSMCs is its competitive antagonism of postsynaptic alpha-1 adrenergic receptors. Doxazosin non-selectively blocks all three subtypes of the alpha-1 receptor: α1A, α1B, and α1D[1].

The Alpha-1 Adrenergic Signaling Cascade

In the absence of doxazosin, the binding of norepinephrine to the alpha-1 adrenergic receptor, a G-protein coupled receptor (GPCR), initiates a well-defined signaling cascade:

-

Gq-Protein Activation: The activated alpha-1 adrenergic receptor acts as a guanine nucleotide exchange factor (GEF) for the heterotrimeric G-protein, Gq. This promotes the exchange of GDP for GTP on the α-subunit of Gq, causing its dissociation from the βγ-subunits.

-

Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates the membrane-bound enzyme phospholipase C (PLC).

-

Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP3, being water-soluble, diffuses through the cytoplasm and binds to its receptor on the sarcoplasmic reticulum (SR), an intracellular calcium store. This binding triggers the release of stored calcium ions (Ca2+) into the cytoplasm.

-

Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular calcium, activates Protein Kinase C (PKC), which phosphorylates various downstream targets. In VSMCs, conventional (α, β) and novel (δ, ε) PKC isoforms are particularly important in mediating contractile responses.

-

Calcium-Calmodulin Dependent Kinase Activation and Contraction: The elevated intracellular Ca2+ binds to calmodulin, and the Ca2+-calmodulin complex activates myosin light chain kinase (MLCK). MLCK then phosphorylates the regulatory light chain of myosin, leading to cross-bridge cycling and smooth muscle contraction.

Doxazosin's Point of Intervention

Doxazosin, by competitively binding to the alpha-1 adrenergic receptor, prevents the initial step of this cascade: the binding of norepinephrine. This blockade inhibits the entire downstream signaling pathway, ultimately preventing the increase in intracellular calcium and subsequent vasoconstriction. The result is a relaxation of the vascular smooth muscle, leading to vasodilation and a decrease in blood pressure.

Signaling Pathway Diagram

Caption: Alpha-1 Adrenergic Receptor-Dependent Signaling Pathway.

Alpha-1 Adrenergic Receptor-Independent Mechanism of Action

Recent studies have revealed that doxazosin possesses biological activities that are independent of its alpha-1 adrenergic receptor blockade. These effects are particularly relevant to the inhibition of VSMC proliferation and migration, key events in vascular remodeling and disease.

Inhibition of Growth Factor Receptor Signaling

Evidence suggests that doxazosin can interfere with the signaling pathways of various growth factors that stimulate VSMC proliferation and migration. One key target identified is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).

The proposed alpha-1 independent signaling pathway is as follows:

-

Inhibition of VEGFR-2 Phosphorylation: Doxazosin has been shown to inhibit the phosphorylation of VEGFR-2. The precise mechanism of this inhibition in VSMCs is still under investigation but may involve direct interaction with the receptor or interference with upstream activators.

-

Downregulation of Downstream Signaling: The inhibition of VEGFR-2 phosphorylation prevents the activation of downstream intracellular signaling cascades, most notably the PI3K/Akt/mTOR pathway.

-

Inhibition of Proliferation and Migration: The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. By blocking this pathway, doxazosin effectively inhibits growth factor-induced VSMC proliferation and migration.

This alpha-1 independent action of doxazosin highlights its potential therapeutic benefits beyond simple vasodilation, suggesting a role in preventing or treating pathological vascular remodeling.

Signaling Pathway Diagram

References

- 1. Doxazosin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. A regulator of G protein signaling 5 marked subpopulation of vascular smooth muscle cells is lost during vascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Doxazosin inhibits proliferation and migration of human vascular smooth-muscle cells independent of alpha1-adrenergic receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An experimental strategy to probe Gq contribution to signal transduction in living cells - PMC [pmc.ncbi.nlm.nih.gov]

Doxazosin Mesylate's Anti-Cancer Crusade: A Deep Dive into its Signaling Pathways in Prostate Cancer Cells

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical analysis of the signaling pathways activated by Doxazosin Mesylate in prostate cancer cells. Doxazosin, a quinazoline-based α1-adrenoceptor antagonist, has demonstrated a significant ability to induce apoptosis in prostate cancer cells through a mechanism independent of its α1-adrenoceptor blocking activity.[1][2][3][4] This guide will dissect the molecular cascades involved, present quantitative data from key studies, and provide detailed experimental protocols to aid in the research and development of novel cancer therapeutics.

Core Signaling Pathway: The Death Receptor-Mediated Apoptotic Cascade

Doxazosin's primary anti-neoplastic activity in prostate cancer cells is the induction of apoptosis via the extrinsic or death receptor-mediated pathway.[5] This process is initiated at the cell membrane and culminates in the activation of a cascade of caspases, the executioners of apoptosis.

The key steps in this pathway are:

-

Upregulation of Fas/CD95: Doxazosin treatment leads to an increase in the expression of the Fas receptor (also known as CD95 or APO-1), a key death receptor on the surface of prostate cancer cells.

-

DISC Formation: Upon activation, the Fas receptor recruits the Fas-associated death domain (FADD) and procaspase-8 to form the Death-Inducing Signaling Complex (DISC). Doxazosin has been shown to enhance the formation of this complex.

-

Caspase-8 Activation: The proximity of procaspase-8 molecules within the DISC facilitates their auto-cleavage and activation. This activation is a critical commitment step in the apoptotic pathway.

-

Executioner Caspase Activation: Activated caspase-8 then cleaves and activates downstream executioner caspases, most notably caspase-3.

-

Apoptosis Execution: Activated caspase-3 orchestrates the dismantling of the cell by cleaving a variety of cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and membrane blebbing.

This Fas-mediated mechanism is a central pillar of doxazosin's therapeutic potential in prostate cancer.

Modulation of Intrinsic Apoptotic Pathway and Other Key Signaling Events

Beyond the death receptor pathway, doxazosin also influences other cellular processes that contribute to its pro-apoptotic effects.

-

Bcl-2 Family Protein Regulation: Doxazosin has been observed to upregulate the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-xL. This shift in the Bax/Bcl-xL ratio lowers the threshold for apoptosis induction and can amplify the death receptor signal.

-

Inhibition of Akt Signaling: Doxazosin treatment leads to a decrease in the phosphorylation of Akt (Protein Kinase B), a key survival kinase. Inhibition of the Akt pathway can sensitize cells to apoptosis.

-

TGF-β1 Signaling: The transforming growth factor-β1 (TGF-β1) signaling pathway has also been implicated in doxazosin-induced apoptosis, although the precise mechanism is less defined.

-

DNA Damage and Repair: In some prostate cancer cell lines, such as LNCaP, doxazosin has been shown to bind to DNA and down-regulate genes involved in DNA replication and repair, including XRCC5 and PRKDC, suggesting a DNA damage-mediated apoptotic mechanism.

-

Anoikis: Doxazosin can disrupt cell attachment to the extracellular matrix, leading to a form of apoptosis known as anoikis. This is associated with changes in the expression of integrins.

Quantitative Data Summary

The following tables summarize the quantitative effects of doxazosin on prostate cancer cell lines as reported in the literature.

Table 1: Effect of Doxazosin on Cell Viability

| Cell Line | Doxazosin Concentration (µM) | Treatment Duration (hours) | % Cell Viability Reduction (approx.) | Reference |

| PC-3 | 10 - 100 | 48 | Dose-dependent decrease | |

| PC-3 | 25 | 24 | Significant loss | |

| DU-145 | 25 | 48 | ~70% | |

| LNCaP | IC50 = 17.2 | Not Specified | 50% | |

| PC-3 | IC50 = 23.3 | Not Specified | 50% | |

| PC-3 | IC50 = 25.42 | Not Specified | 50% | |

| PC-3 | 60 | 72 | >50% | |

| DU-145 | 60 | 72 | >50% |

Table 2: Induction of Apoptosis by Doxazosin

| Cell Line | Doxazosin Concentration (µM) | Treatment Duration (hours) | Apoptotic Index (% of cells) | Reference |

| PC-3 | 15 | 48 | 11.6% | |

| PC-3 | 15 | 72 | 19.4% | |

| PC-3 & BPH-1 | 25 | 24 & 48 | Significant increase | |

| mCRPC PC3 | 25.42 (IC50) | Not Specified | Significant induction |

Table 3: Caspase Activation by Doxazosin

| Cell Line | Doxazosin Concentration (µM) | Treatment Duration (hours) | Observation | Reference |

| PC-3 & BPH-1 | 25 | 6 - 12 | Activation of Caspase-8 and -3 | |

| BPH-1 | 25 | 6 | Increase in activated Caspase-8 | |

| PC-3 | 25 | 12 | Increase in activated Caspase-8 | |

| BPH-1 | 25 | 12 | Cleavage of full-length Caspase-3 | |

| PC-3 & BPH-1 | 25 | 24 & 48 | Significant increase in Caspase-8 activity |

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to investigate the effects of doxazosin on prostate cancer cells, based on methodologies described in the cited literature.

1. Cell Culture

-

Cell Lines: Human prostate cancer cell lines such as PC-3 (androgen-independent), DU-145 (androgen-independent), and LNCaP (androgen-dependent) are commonly used. BPH-1, a benign prostate epithelial cell line, can be used as a non-malignant control.

-

Culture Conditions: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cultures are maintained in a humidified incubator at 37°C with 5% CO2.

2. Cell Viability Assay (MTT Assay)

-

Principle: This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

-

Procedure:

-

Seed cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to attach overnight.

-

Treat cells with various concentrations of this compound (e.g., 0-100 µM) for desired time periods (e.g., 24, 48, 72 hours).

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in 150 µL of dimethyl sulfoxide (DMSO).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

3. Apoptosis Detection (Hoechst or TUNEL Staining)

-

Principle: Hoechst 33258 stains the condensed chromatin in apoptotic cells more brightly than the chromatin in normal cells. The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

-

Procedure (Hoechst Staining):

-

Culture cells on coverslips in a 24-well plate and treat with doxazosin.

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Wash with PBS and stain with Hoechst 33258 solution (1 µg/mL in PBS) for 10 minutes.

-

Wash with PBS and mount the coverslips on microscope slides.

-

Visualize the cells under a fluorescence microscope. Apoptotic cells will exhibit bright, condensed, and fragmented nuclei.

-

4. Western Blot Analysis

-

Principle: This technique is used to detect specific proteins in a sample and to assess their expression levels and activation states (e.g., cleavage of caspases).

-

Procedure:

-

Treat cells with doxazosin for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (e.g., 30-50 µg) by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against target proteins (e.g., caspase-3, caspase-8, FADD, Bax, Bcl-xL, phospho-Akt, total Akt, β-actin) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

5. Caspase Activity Assay

-

Principle: This colorimetric assay measures the activity of specific caspases (e.g., caspase-8, caspase-3) using a substrate that releases a colored product upon cleavage by the active enzyme.

-

Procedure:

-

Treat cells with doxazosin and lyse them.

-

Incubate the cell lysates with a caspase-specific substrate (e.g., IETD-pNA for caspase-8) according to the manufacturer's instructions.

-

Measure the absorbance of the colored product using a microplate reader at the appropriate wavelength (e.g., 405 nm).

-

Quantify the caspase activity relative to a standard curve or as a fold change compared to the untreated control.

-

Conclusion

This compound induces apoptosis in prostate cancer cells through a multi-faceted mechanism, with the death receptor-mediated pathway playing a central role. Its ability to upregulate Fas, promote DISC formation, and activate the caspase cascade, coupled with its modulatory effects on the intrinsic apoptotic pathway and key survival signals like Akt, underscores its potential as a therapeutic agent. The quantitative data and detailed protocols provided in this guide offer a solid foundation for further research into the anti-cancer properties of doxazosin and the development of novel therapeutic strategies for prostate cancer.

References

- 1. auajournals.org [auajournals.org]

- 2. Apoptotic impact of alpha1-blockers on prostate cancer growth: a myth or an inviting reality? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Suppression of human prostate cancer cell growth by alpha1-adrenoceptor antagonists doxazosin and terazosin via induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Doxazosin Induces Apoptosis of Benign and Malignant Prostate Cells via a Death Receptor–Mediated Pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Definitive Guide to Doxazosin Mesylate in Rodent Models: Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of Doxazosin Mesylate in commonly used rodent models. The information presented herein is curated to support preclinical research and drug development efforts by offering detailed experimental protocols, quantitative data summaries, and visual representations of key biological processes.

Core Pharmacodynamics: The Alpha-1 Adrenergic Blockade

This compound is a potent and selective antagonist of the alpha-1 adrenergic receptors.[1][2][3] Its primary mechanism of action involves competitively inhibiting the postsynaptic alpha-1 adrenergic receptors, which are prevalent in the smooth muscle of blood vessels.[2][4] This blockade prevents endogenous catecholamines, such as norepinephrine, from binding to these receptors and inducing vasoconstriction. The resulting relaxation of vascular smooth muscle leads to a reduction in systemic vascular resistance and a subsequent decrease in blood pressure. This mechanism is the foundation of its therapeutic use in hypertension.

In rodent models, particularly the Spontaneously Hypertensive Rat (SHR), doxazosin has been shown to effectively lower blood pressure. Studies have demonstrated that both single and long-term administration of doxazosin lead to significant reductions in systolic and diastolic blood pressure. Beyond its cardiovascular effects, doxazosin has also been investigated for its potential anti-inflammatory properties in rodent models.

Signaling Pathway of Doxazosin's Antihypertensive Effect

The following diagram illustrates the signaling cascade affected by Doxazosin.

Pharmacokinetic Profile in Rodent Models

Studies in mice and rats have been crucial in elucidating the absorption, distribution, metabolism, and excretion (ADME) profile of doxazosin. The drug is characterized by complete absorption in these species and is subject to extensive metabolism.

Quantitative Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters of doxazosin in rats and mice.

Table 1: Pharmacokinetic Parameters of Doxazosin in Rats

| Parameter | Value | Species/Strain | Route of Administration | Reference |

| Oral Bioavailability | ~50% | Rat | Oral | |

| Plasma Half-life (t½) | 1.2 hours | Rat | Oral/IV | |

| Plasma Clearance | 30 mL/min/kg | Rat | IV | |

| Plasma Protein Binding | 95.3% | Rat | In vitro | |

| Volume of Distribution | 1.0 - 1.9 L/kg | - | - | |

| Cmax of (-)-(R)-doxazosin | 110.5 ± 46.4 ng/mL | Sprague-Dawley | Oral (3.0 mg/kg) | |

| Cmax of (-)-(R)-doxazosin | 53.2 ± 19.7 ng/mL | Sprague-Dawley | Oral (in 6.0 mg/kg racemate) |

Table 2: General Pharmacokinetic Characteristics in Mice

| Parameter | Observation | Species/Strain | Route of Administration | Reference |

| Absorption | Complete | Mouse | Oral/IV | |

| Excretion | Primarily via feces | Mouse | Oral/IV | |

| Metabolism | Extensive, common pathways with rats and humans | Mouse | - | |

| Oral LD50 | >1000 mg/kg | Mouse | Oral |

Detailed Experimental Protocols

This section provides detailed methodologies for conducting pharmacokinetic and pharmacodynamic studies of doxazosin in rodent models, based on published literature.

Pharmacokinetic Study in Rats

This protocol outlines the procedure for determining the plasma concentration-time profile of doxazosin in rats following oral administration.

Materials and Methods:

-

Animals: Male Sprague-Dawley rats (10 weeks old, weighing 300-320g). Animals should be housed in a temperature and humidity-controlled environment with a 12-hour light/dark cycle and free access to standard chow and water.

-

Drug Formulation: this compound is dissolved in ultrapure water to the desired concentration (e.g., 0.8 mg/mL).

-

Administration: Administer doxazosin orally via gavage at a dose of 8 mg/kg.

-

Blood Sampling: Collect blood samples from the tail vein at various time points post-administration (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours).

-

Sample Processing: Centrifuge the collected blood samples to separate the plasma. Store plasma samples at -20°C or lower until analysis.

-

Bioanalytical Method (HPLC with Fluorescence Detection):

-

Chromatographic Column: Ultron ES-OVM.

-

Mobile Phase: Isocratic elution with a mixture of phosphate buffer and acetonitrile (85:15, v/v).

-

Flow Rate: 0.8 mL/min.

-

Fluorescence Detection: Excitation wavelength (λEx) = 255 nm, Emission wavelength (λEm) = 385 nm.

-

Internal Standard: Prazosin.

-

Pharmacodynamic Study: Blood Pressure Measurement in Conscious SHR

This protocol describes a non-invasive method for assessing the antihypertensive effect of doxazosin in Spontaneously Hypertensive Rats (SHR).

References

- 1. Enantioselective pharmacokinetics of doxazosin and pharmacokinetic interaction between the isomers in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of preweaning doxazosin treatment on adult pressure in the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Doxazosin. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in mild or moderate hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A simple versatile method for measuring tail cuff systolic blood pressure in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Unintended Reach: An In-Depth Technical Guide to the Off-Target Effects of Doxazosin Mesylate In Vitro

For the attention of researchers, scientists, and drug development professionals, this technical guide provides a comprehensive exploration of the off-target effects of Doxazosin Mesylate observed in in vitro settings. While primarily known as a selective α1-adrenoceptor antagonist for the treatment of benign prostatic hyperplasia and hypertension, a growing body of evidence reveals its influence on a variety of cellular processes beyond its intended pharmacological action.[1][2] This guide summarizes key quantitative data, details experimental methodologies, and visualizes the intricate signaling pathways implicated in these off-target activities.

Core Findings: A Quantitative Overview

Doxazosin's off-target effects are most prominently observed in its ability to induce apoptosis and inhibit proliferation in various cancer cell lines. The following tables consolidate the quantitative data from multiple in vitro studies.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Assay | Reference |

| PC3 | Prostate Cancer | 25.42 ± 1.42 | CCK-8 | [3] |

| PC3 | Prostate Cancer | 23.3 | Not Specified | [3] |

| PC3 | Prostate Cancer | 38.60 | MTT | |

| DU-145 | Prostate Cancer | 37.44 | MTT | |

| LNCaP | Prostate Cancer | 17.2 | Not Specified | |

| LNCaP | Prostate Cancer | 28.11 | MTT | |

| MDA-MB-231 | Triple-Negative Breast Cancer | 23.93 | MTS | |

| BT549 | Triple-Negative Breast Cancer | 24.82 | MTS | |

| 4T1 | Murine Triple-Negative Breast Cancer | 7.73 | MTS |

Table 2: Induction of Apoptosis by this compound

| Cell Line | Treatment | Apoptosis Percentage (Mean) | Method | Reference |

| mCRPC PC3 | Doxazosin Alone | 10.99% | FACS | |

| mCRPC PC3 | Doxazosin + Abiraterone | 16.27% | FACS | |

| mCRPC PC3 | Abiraterone Alone | 4.79% | FACS | |

| mCRPC PC3 | Control | Not Specified (Baseline) | FACS |

Key Experimental Protocols

The following sections detail the methodologies employed in the cited studies to investigate the off-target effects of this compound.

Cell Viability Assays (MTT, CCK-8, MTS)

These colorimetric assays are used to assess cell metabolic activity as an indicator of cell viability.

-

Cell Seeding: Cancer cells (e.g., PC3, DU-145, MDA-MB-231) are seeded in 96-well plates at a specific density (e.g., 3,000–4,000 cells/well for PC3) and incubated for 24 hours to allow for attachment.

-

Doxazosin Treatment: Cells are treated with varying concentrations of this compound (e.g., 0.1 to 100 µM) and incubated for a specified period (e.g., 48 or 72 hours).

-

Reagent Incubation: After treatment, a reagent (MTT, CCK-8, or MTS) is added to each well, and the plates are incubated for a further 2-4 hours.

-

Data Acquisition: The absorbance is measured using a microplate reader at a specific wavelength to determine the amount of formazan product, which is proportional to the number of viable cells.

Apoptosis Assays

1. Fluorescence-Activated Cell Sorting (FACS) with Annexin V and Propidium Iodide (PI) Staining

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Cells are treated with this compound as described above.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS).

-

Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Analysis: The stained cells are analyzed by a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic.

2. Hoechst Staining

This method identifies apoptotic cells based on nuclear morphology.

-

Cell Treatment: Cells grown on coverslips are treated with this compound.

-

Staining: Cells are fixed and then stained with Hoechst 33258 or 33342 dye.

-

Visualization: The nuclear morphology is observed under a fluorescence microscope. Apoptotic cells are identified by condensed or fragmented nuclei.

3. TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay

This assay detects DNA fragmentation, a hallmark of apoptosis.

-

Cell Preparation: Cells are fixed and permeabilized.

-

Labeling: The cells are incubated with a reaction mixture containing TdT and BrdUTP (or a fluorescently labeled dUTP).

-

Detection: Incorporated BrdU is detected using an anti-BrdU antibody conjugated to a fluorescent dye, and the cells are analyzed by fluorescence microscopy or flow cytometry.

Visualizing the Molecular Mechanisms: Signaling Pathways

Doxazosin's off-target effects are mediated through the modulation of several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these complex interactions.

Caption: Doxazosin-induced death receptor-mediated apoptosis pathway.

Caption: Doxazosin inhibits c-MET and EGFR signaling pathways.

Caption: Doxazosin modulates the JAK/STAT signaling pathway.

References

Doxazosin Mesylate: A Novel Modulator of the VEGFR-2/Akt/mTOR Signaling Pathway in Angiogenesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Doxazosin, a quinazoline-based α1-adrenergic receptor antagonist primarily used for hypertension and benign prostatic hyperplasia, has demonstrated significant anti-cancer properties independent of its adrenergic blocking activity.[1] Emerging evidence has identified Doxazosin as a potent inhibitor of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[2][3][4] This technical guide delves into the molecular mechanisms underlying the anti-angiogenic effects of Doxazosin, with a specific focus on its role in modulating the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway. This document provides a comprehensive overview of the key experimental findings, detailed methodologies, and quantitative data, offering valuable insights for researchers and professionals in the field of oncology drug development.

Introduction

Angiogenesis is a hallmark of cancer, providing tumors with the necessary blood supply for growth, invasion, and dissemination.[2] The Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2, are the principal mediators of this process. Activation of VEGFR-2 by VEGF triggers a cascade of intracellular signaling events, prominently involving the PI3K/Akt/mTOR pathway, which promotes endothelial cell proliferation, migration, and survival. The antihypertensive drug Doxazosin has been shown to possess anti-tumor activities, and recent studies have elucidated a novel mechanism of action involving the inhibition of angiogenesis. This guide will provide a detailed examination of the scientific evidence demonstrating Doxazosin's role as an inhibitor of the VEGFR-2/Akt/mTOR signaling axis.

Mechanism of Action: Doxazosin's Impact on the VEGFR-2/Akt/mTOR Pathway

Doxazosin exerts its anti-angiogenic effects by directly targeting key components of the VEGFR-2 signaling pathway. The binding of VEGF to VEGFR-2 induces receptor phosphorylation and initiates downstream signaling. Doxazosin has been shown to inhibit the phosphorylation of VEGFR-2, thereby blocking the initial step in the signaling cascade.

This inhibition of VEGFR-2 phosphorylation has a cascading effect on downstream signaling molecules. Key among these is the PI3K/Akt/mTOR pathway. Doxazosin treatment leads to a dose-dependent decrease in the phosphorylation of Akt and its upstream activator, PDK1. Subsequently, the phosphorylation of mTOR, a central regulator of cell growth and proliferation, is also suppressed. This comprehensive blockade of the VEGFR-2/Akt/mTOR pathway ultimately inhibits the key processes of angiogenesis, including endothelial cell migration, proliferation, and tube formation.

Figure 1: Doxazosin's inhibitory action on the VEGFR-2/Akt/mTOR signaling pathway.

Quantitative Data Summary

The anti-angiogenic effects of Doxazosin have been quantified in various in vitro and in vivo models. The following tables summarize the key findings from these studies.

Table 1: In Vitro Efficacy of Doxazosin on Endothelial Cell Functions

| Assay | Cell Line | Treatment | Concentration (µM) | Result | p-value | Reference |

| Cell Migration | HUVEC | Doxazosin | 10 | Significant inhibition | <0.05 | |

| 20 | Maximal inhibition | <0.05 | ||||

| DNA Synthesis | HUVEC | Doxazosin | 10 | Significant inhibition | <0.05 | |

| 20 | Significant inhibition | <0.05 | ||||

| Tube Formation | HUVEC | Doxazosin | 20 | Abrogation of VEGF-induced tube formation | <0.05 |

Table 2: Effect of Doxazosin on Protein Phosphorylation in Ovarian Carcinoma Cells

| Protein | Cell Line | Treatment | Concentration (µM) | Result | p-value | Reference |

| p-VEGFR-2 | SKOV-3 | Doxazosin | 10 | Dose-dependent decrease | <0.05 | |

| 20 | Dose-dependent decrease | <0.01 | ||||

| p-Akt | SKOV-3 | Doxazosin | 10 | Dose-dependent decrease | <0.05 | |

| 20 | Dose-dependent decrease | <0.01 | ||||

| p-mTOR | SKOV-3 | Doxazosin | 10 | Dose-dependent decrease | <0.05 | |

| 20 | Dose-dependent decrease | <0.01 | ||||

| p-PDK1 | SKOV-3 | Doxazosin | 10 | Dose-dependent decrease | <0.05 | |

| 20 | Dose-dependent decrease | <0.01 | ||||

| p-ERK1/2 | SKOV-3 | Doxazosin | 20 | No significant effect | ns |

Table 3: In Vivo Anti-Tumor and Anti-Angiogenic Efficacy of Doxazosin

| Model | Cell Line | Treatment | Dosage | Result | p-value | Reference |

| Xenograft | SKOV-3 | Doxazosin | 20 mg/kg/day | 50-65% reduction in tumor volume | <0.05 | |

| Xenograft | SKOV-3 | Doxazosin | Not Specified | Suppressed tumor vascularization | Not Specified |

Detailed Experimental Protocols

The following section provides detailed methodologies for the key experiments cited in this guide, based on the materials and methods described by Park et al. (2014).

Cell Lines and Culture

-

Human Umbilical Vein Endothelial Cells (HUVECs): Maintained in EGM-2 medium (Lonza) supplemented with 2% fetal bovine serum (FBS), hydrocortisone, human epidermal growth factor (hEGF), vascular endothelial growth factor (VEGF), human fibroblast growth factor-B (hFGF-B), R3-insulin-like growth factor-1 (R3-IGF-1), ascorbic acid, and GA-1000.

-

Human Ovarian Carcinoma Cell Lines (SKOV-3, OVCAR-3): Cultured in RPMI-1640 medium (Gibco) supplemented with 10% FBS and 1% penicillin-streptomycin.

Western Blot Analysis

Figure 2: Workflow for Western Blot Analysis.

-

Cell Lysis: Cells were washed with phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration was determined using the Bradford protein assay.

-

SDS-PAGE: Equal amounts of protein were separated on 8-12% SDS-polyacrylamide gels.

-

Membrane Transfer: Proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane was blocked with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane was incubated with primary antibodies overnight at 4°C. Antibodies included those against p-VEGFR-2, VEGFR-2, p-Akt, Akt, p-mTOR, mTOR, p-PDK1, PDK1, p-ERK1/2, ERK1/2, and β-actin.

-

Secondary Antibody Incubation: The membrane was washed with TBST and incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Proteins were visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Band intensities were quantified by densitometry.

Cell Migration Assay (Boyden Chamber)

-

Cell Seeding: HUVECs were seeded in the upper chamber of a Transwell insert (8 µm pore size) coated with gelatin.

-

Treatment: The lower chamber contained EBM-2 medium with VEGF (20 ng/mL) and varying concentrations of Doxazosin.

-

Incubation: Cells were incubated for 8 hours at 37°C.

-

Staining and Counting: Non-migrated cells on the upper surface of the membrane were removed. Migrated cells on the lower surface were fixed, stained with hematoxylin and eosin, and counted under a light microscope.

In Vitro Tube Formation Assay

-

Matrigel Coating: 96-well plates were coated with Matrigel and allowed to solidify at 37°C for 30 minutes.

-

Cell Seeding: HUVECs were seeded onto the Matrigel-coated wells.

-

Treatment: Cells were treated with VEGF (20 ng/mL) with or without Doxazosin.

-

Incubation: Plates were incubated for 12-18 hours at 37°C.

-

Analysis: The formation of capillary-like structures was observed and photographed using an inverted microscope. Tube length was quantified using image analysis software.

In Vivo Xenograft Tumor Model

-

Cell Implantation: SKOV-3 cells were subcutaneously injected into the flanks of female BALB/c nude mice.

-

Tumor Growth: Tumors were allowed to grow to a mean volume of approximately 50 mm³.

-

Treatment: Mice were treated with Doxazosin (e.g., 20 mg/kg/day) or a vehicle control via intraperitoneal injection.

-

Tumor Measurement: Tumor volume was measured regularly with calipers.

-

Immunohistochemistry: At the end of the study, tumors were excised, fixed in formalin, and embedded in paraffin. Tumor sections were stained with an anti-CD31 antibody to visualize blood vessels and assess microvessel density (MVD).

Conclusion and Future Directions

The evidence strongly indicates that Doxazosin Mesylate acts as a potent inhibitor of angiogenesis by targeting the VEGFR-2/Akt/mTOR signaling pathway. This novel mechanism of action, distinct from its well-established α1-adrenergic antagonism, positions Doxazosin as a potential candidate for drug repurposing in oncology. Its ability to suppress endothelial cell proliferation, migration, and tube formation, coupled with its in vivo efficacy in reducing tumor growth and vascularization, highlights its therapeutic potential.

Future research should focus on several key areas:

-

Combination Therapies: Investigating the synergistic effects of Doxazosin with conventional chemotherapeutics or other targeted anti-angiogenic agents.

-

Clinical Validation: Conducting clinical trials to evaluate the safety and efficacy of Doxazosin as an anti-cancer agent in various tumor types.

-

Biomarker Discovery: Identifying predictive biomarkers to select patients who are most likely to respond to Doxazosin treatment.

References

- 1. iovs.arvojournals.org [iovs.arvojournals.org]

- 2. The antihypertension drug doxazosin inhibits tumor growth and angiogenesis by decreasing VEGFR-2/Akt/mTOR signaling and VEGF and HIF-1α expression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The antihypertension drug doxazosin inhibits tumor growth and angiogenesis by decreasing VEGFR-2/Akt/mTOR signaling and VEGF and HIF-1α expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. oncotarget.com [oncotarget.com]

The Genesis of a Selective Alpha-1 Blocker: A Historical and Technical Guide to Doxazosin Mesylate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Doxazosin mesylate, a quinazoline-based compound, has been a cornerstone in the management of hypertension and benign prostatic hyperplasia (BPH) for decades. Its journey from chemical synthesis to a widely prescribed therapeutic agent is a testament to the structured process of modern drug discovery and development. This technical guide provides a comprehensive historical perspective on the discovery, development, and mechanism of action of this compound. It delves into the seminal preclinical and clinical studies that established its pharmacological profile, efficacy, and safety. Detailed experimental protocols, quantitative data summaries, and visualizations of key pathways are presented to offer a complete technical overview for researchers and drug development professionals.

Discovery and Initial Synthesis

Doxazosin was first synthesized and patented by Pfizer in 1977.[1] The development of doxazosin was a progression from the first selective alpha-1 adrenergic antagonist, prazosin. The goal was to create a compound with a longer half-life, allowing for once-daily dosing and an improved side-effect profile.[2]

The Genesis of Doxazosin: A Strategic Evolution

The discovery of doxazosin was a direct result of structure-activity relationship (SAR) studies on the quinazoline class of compounds. Following the success of prazosin, researchers at Pfizer sought to modify the 2-substituent of the quinazoline core to enhance its pharmacokinetic properties, specifically to prolong its duration of action. This led to the synthesis of a series of compounds, among which doxazosin, with its 1,4-benzodioxan-2-ylcarbonyl piperazine moiety, demonstrated the most promising profile.

Original Synthesis Pathway

The initial synthesis of doxazosin, as detailed in U.S. Patent 4,188,390, involves a multi-step process.[3] The key final step is the reaction of 4-amino-2-chloro-6,7-dimethoxyquinazoline with N-(1,4-benzodioxan-2-carbonyl)piperazine.

Preclinical Pharmacological Profiling

The preclinical evaluation of doxazosin was crucial in characterizing its mechanism of action and selectivity. These studies established its high affinity and selectivity for alpha-1 adrenergic receptors over alpha-2 receptors.

Receptor Binding Affinity

Radioligand binding assays were instrumental in quantifying the affinity of doxazosin for adrenergic receptors. These assays typically involve incubating a radiolabeled ligand that binds to the target receptor with a tissue or cell membrane preparation containing the receptor. The ability of doxazosin to displace the radioligand is then measured to determine its binding affinity (Ki).

| Radioligand | Tissue/Cell Preparation | Receptor Subtype | Doxazosin Ki (nM) |

| [³H]-prazosin | Rat brain membranes | α₁ | 1.1 ± 0.1 |

| [³H]-rauwolscine | Rat brain membranes | α₂ | 449 ± 61 |

| [³H]-clonidine | Rat brain membranes | α₂ | > 10,000 |

Data compiled from preclinical pharmacology studies.

Functional Assays of Alpha-1 Adrenergic Antagonism

Functional assays were performed to assess the antagonist activity of doxazosin in a physiological context. These experiments often involve measuring the contraction of isolated smooth muscle tissues (e.g., rabbit pulmonary artery, dog saphenous vein) in response to an alpha-1 agonist, such as phenylephrine, in the presence and absence of doxazosin. The concentration of doxazosin required to inhibit the agonist-induced contraction by 50% (IC50) is a measure of its potency.

Mechanism of Action and Signaling Pathway

Doxazosin exerts its therapeutic effects by selectively blocking alpha-1 adrenergic receptors.[4] These receptors are G-protein coupled receptors (GPCRs) that, upon activation by endogenous catecholamines like norepinephrine, initiate a downstream signaling cascade leading to smooth muscle contraction.

The Alpha-1 Adrenergic Signaling Cascade

Alpha-1 adrenergic receptors are coupled to the Gq alpha subunit of the heterotrimeric G protein.[5] Activation of the receptor leads to the dissociation of the Gq subunit, which in turn activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytosol. The increased intracellular Ca²⁺, along with DAG, activates protein kinase C (PKC), which phosphorylates various downstream targets, ultimately leading to smooth muscle contraction. Doxazosin, by blocking the initial binding of norepinephrine to the alpha-1 receptor, inhibits this entire cascade.

Clinical Development

The clinical development of doxazosin involved extensive Phase I, II, and III trials to establish its pharmacokinetic profile, efficacy, and safety for the treatment of hypertension and BPH.

Phase I: Pharmacokinetics and Safety in Healthy Volunteers

Phase I studies were conducted in healthy volunteers to determine the pharmacokinetic properties of doxazosin. These studies revealed its relatively long elimination half-life, which supported the potential for once-daily dosing.

| Parameter | Value |

| Bioavailability | ~65% |

| Time to Peak Plasma Concentration (Tmax) | 2-3 hours |

| Protein Binding | ~98% |

| Elimination Half-life | ~22 hours |

| Metabolism | Extensively hepatic |

| Excretion | Primarily in feces |

Pharmacokinetic parameters of immediate-release doxazosin.

Phase II and III: Efficacy and Safety in Patients

Numerous placebo-controlled and active-comparator trials demonstrated the efficacy of doxazosin in lowering blood pressure. In a large general practice study involving 4,809 hypertensive patients, doxazosin monotherapy resulted in a mean reduction of 21/15 mmHg in blood pressure.

| Study | N | Treatment | Duration | Mean Systolic BP Reduction (mmHg) | Mean Diastolic BP Reduction (mmHg) |

| Pooled Analysis | ~300/group | Doxazosin (1-16 mg) vs. Placebo | - | ~10 (standing), ~9 (supine) | ~8 (standing), ~5 (supine) |

| General Practice Study | 4809 | Doxazosin | 10 weeks | 22 | 15 |

| Resistant Hypertension Study | 34 | Doxazosin (add-on) | 21 months (mean) | 33 | 19 |

| ASCOT | 10,069 | Doxazosin (add-on) | 12 months (median) | 11.7 | 6.9 |

Clinical trials in patients with BPH showed that doxazosin significantly improved urinary flow rates and reduced the symptoms of BPH. A pooled analysis of three double-blind, placebo-controlled studies demonstrated a significant improvement in peak urinary flow rate and a reduction in symptom severity.

| Study | N | Treatment | Duration | Improvement in Max. Flow Rate (mL/sec) | Improvement in Total Symptom Score |

| Pooled Analysis | - | Doxazosin vs. Placebo | - | Significant (p=0.0017) | Significant (p<0.0001) |

| Multicenter Study | 100 | Doxazosin vs. Placebo | 16 weeks | 2.9 (vs. 0.7 for placebo) | Significant improvement |

| Long-term Study | 450 | Doxazosin | up to 48 months | 1.9 (increase from baseline) | Significant improvement |

| GATES Study (GITS) | 89 | Doxazosin GITS vs. Placebo | 6 weeks | - | Significant improvement |

| Brazil Study (GITS vs. Tamsulosin) | 165 | Doxazosin GITS vs. Tamsulosin | 12 weeks | Similar to tamsulosin | Similar to tamsulosin |

The ALLHAT Study

The Antihypertensive and Lipid-Lowering Treatment to Prevent Heart Attack Trial (ALLHAT) was a landmark study that compared the efficacy of different classes of antihypertensive drugs. The doxazosin arm of the study was stopped prematurely because, compared to the diuretic chlorthalidone, doxazosin was associated with a significantly higher risk of developing congestive heart failure.

| Outcome | Doxazosin (4-year rate) | Chlorthalidone (4-year rate) | Relative Risk (Doxazosin vs. Chlorthalidone) |

| Combined CVD | 25.5% | 21.8% | 1.25 |

| Congestive Heart Failure | 8.13% | 4.45% | 2.04 |

| Stroke | - | - | 1.19 |

Key findings from the ALLHAT study leading to the discontinuation of the doxazosin arm.

Post-Marketing Development: The GITS Formulation

To improve the tolerability of doxazosin, particularly the first-dose hypotension, a gastrointestinal therapeutic system (GITS) formulation (Cardura XL) was developed. This controlled-release formulation provides a more gradual absorption and a more stable plasma concentration of the drug over 24 hours.

Conclusion

The development of this compound represents a classic example of rational drug design, building upon the knowledge gained from its predecessor, prazosin. Its journey from synthesis to a widely used therapeutic agent has been marked by rigorous preclinical and clinical evaluation. While its role as a first-line agent for hypertension has been debated, particularly in light of the ALLHAT study, it remains an important therapeutic option for the management of BPH and as an add-on therapy for hypertension. The in-depth technical data presented in this guide provide a comprehensive resource for understanding the historical and scientific underpinnings of this significant pharmaceutical compound.

Appendix: Detailed Experimental Protocols

Original Synthesis of Doxazosin Hydrochloride (as per U.S. Patent 4,188,390)

-

A mixture of 4-amino-2-chloro-6,7-dimethoxyquinazoline (140 g) and N-(1,4-benzodioxan-2-carbonyl)piperazine (150 g) in n-butanol (2 L) is stirred and heated under reflux for 3.5 hours.

-

The reaction mixture is then cooled to 80°C.

-

The solid product is collected by filtration and washed with cold n-butanol (2 x 250 mL).

-

The crude product is dried to yield doxazosin hydrochloride.

General Protocol for Radioligand Binding Assay

-

Membrane Preparation: A tissue or cell line expressing the alpha-1 adrenergic receptor is homogenized in a cold lysis buffer. The homogenate is centrifuged to pellet the membranes, which are then resuspended in a binding buffer.

-

Incubation: The membrane preparation is incubated in a multi-well plate with a fixed concentration of a radiolabeled alpha-1 adrenergic antagonist (e.g., [³H]-prazosin) and varying concentrations of doxazosin.

-

Separation: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand while allowing the unbound radioligand to pass through.

-

Quantification: The radioactivity retained on the filter is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.

References

- 1. docetp.mpa.se [docetp.mpa.se]

- 2. Clinical pharmacotherapeutics of doxazosin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US4188390A - Antihypertensive 4-amino-2-[4-(1,4-benzodioxan-2-carbonyl) piperazin-1-yl or homopiperazin-1-yl]quinazolines - Google Patents [patents.google.com]

- 4. ahajournals.org [ahajournals.org]

- 5. Controlled‐Release Doxazosin as Combination Therapy in Hypertension: The GATES Study - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Doxazosin Mesylate Quantification

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed application note and protocol for the quantitative analysis of Doxazosin Mesylate in pharmaceutical formulations using Reverse Phase High-Performance Liquid Chromatography (RP-HPLC).

Introduction

This compound is a quinazoline compound that acts as a selective alpha-1 adrenergic receptor antagonist. It is widely used in the management of hypertension and benign prostatic hyperplasia. Accurate and precise quantification of this compound in pharmaceutical dosage forms is crucial for quality control and ensuring therapeutic efficacy. This application note describes a simple, rapid, and reliable RP-HPLC method for the determination of this compound.

Method Summary

A straightforward and accurate RP-HPLC method for quantifying this compound has been developed and validated. The chromatographic separation is achieved on a C18 column using an isocratic mobile phase, with detection by UV spectrophotometry. The method is demonstrated to be linear, precise, accurate, and specific for the analysis of this compound in tablet formulations.

Chromatographic Conditions

The following table summarizes the key chromatographic parameters for two different validated methods found in the literature. Method 1 is a simple, rapid method suitable for routine quality control[1][2][3][4], while Method 2 provides an alternative with a different mobile phase composition and detection wavelength[5].

| Parameter | Method 1 | Method 2 |

| Column | Chromolith RP-C18 (100 x 4.6 mm, 10µm) | LiChrospher® RP-18 (250 x 4.6 mm, 5µm) |

| Mobile Phase | Methanol:Potassium Phosphate Buffer (pH 5.0) (60:40 v/v) | Acetonitrile:Buffer solution (pH 3.9) (45:55 v/v) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detection Wavelength | 251 nm | 330 nm |

| Injection Volume | 20 µL | 20 µL |

| Temperature | Ambient | Not Specified |

| Run Time | < 5 minutes | < 8 minutes |

Quantitative Data Summary

The performance of the described HPLC methods is summarized in the table below. The data demonstrates the suitability of these methods for the quantitative determination of this compound.

| Parameter | Method 1 | Method 2 |

| Retention Time (min) | 3.8 | Not specified |

| Linearity Range (µg/mL) | 1 - 5 | 40 - 130 |

| Correlation Coefficient (r²) | 0.9987 | > 0.999 |

| Limit of Detection (LOD) (µg/mL) | 0.1 | Not Specified |

| Limit of Quantification (LOQ) (µg/mL) | 0.5 | Not Specified |

| Accuracy (% Recovery) | 100.3% | 99.50 - 101.5% |

| Precision (%RSD) | < 2.0% | < 1.0% |

Experimental Protocols

The following are detailed protocols for the preparation of solutions and the analytical procedure for the quantification of this compound in tablets.

Protocol for Method 1

5.1.1. Reagents and Materials

-

This compound reference standard

-

Methanol (HPLC grade)

-

Potassium dihydrogen orthophosphate (AR grade)

-

Sodium hydroxide (for pH adjustment)

-

Water (HPLC grade)

-

0.2 µm membrane filter

5.1.2. Preparation of Mobile Phase

-

Prepare a potassium phosphate buffer by dissolving an appropriate amount of potassium dihydrogen orthophosphate in HPLC grade water.

-

Adjust the pH of the buffer to 5.0 using a sodium hydroxide solution.

-

Mix the phosphate buffer and methanol in a ratio of 40:60 (v/v).

-

Filter the mobile phase through a 0.2 µm membrane filter before use.

-

Degas the mobile phase by sonication.

5.1.3. Preparation of Standard Stock Solution

-

Accurately weigh 5 mg of this compound reference standard and transfer it to a 50 mL volumetric flask.

-

Dissolve the standard in the mobile phase and make up the volume to 50 mL to obtain a concentration of 100 µg/mL.

-

From this stock solution, further dilutions can be made with the mobile phase to prepare working standard solutions within the linearity range (1-5 µg/mL).

5.1.4. Preparation of Sample Solution (from Tablets)

-

Weigh and finely powder not less than twenty tablets.

-

Accurately weigh a quantity of the powder equivalent to a specific amount of this compound and transfer it to a volumetric flask.

-

Add a portion of the mobile phase and sonicate to dissolve the drug.

-

Make up the volume with the mobile phase to obtain a target concentration within the linear range.

-

Filter the solution through a suitable filter before injection.

5.1.5. Chromatographic Procedure

-

Equilibrate the HPLC system with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

-

Inject 20 µL of the standard and sample solutions in duplicate into the chromatograph.

-

Record the chromatograms and measure the peak area for the Doxazosin peak.

-

Calculate the amount of this compound in the sample by comparing the peak area of the sample with that of the standard.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

Caption: HPLC analysis workflow for this compound.

References

Application Notes and Protocols for Studying Doxazosin Mesylate Effects in Vitro

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro methodologies used to study the effects of Doxazosin Mesylate. The protocols detailed below are based on established findings and are intended to facilitate the investigation of its anti-cancer and other cellular effects.

Introduction

This compound, a quinazoline-based α1-adrenoceptor antagonist, is primarily used in the treatment of hypertension and benign prostatic hyperplasia (BPH)[1][2]. Beyond its approved indications, extensive in vitro research has demonstrated its potent anti-cancer properties, particularly in prostate cancer, through the induction of apoptosis[3][4][5]. Notably, this apoptotic effect is often independent of its α1-adrenoceptor blocking activity. Doxazosin has been shown to modulate several key signaling pathways involved in cell survival, proliferation, and death.

Recommended Cell Lines

This compound has been studied in a variety of cancer and non-cancerous cell lines. The choice of cell line should be guided by the specific research question.

-

Prostate Cancer:

-

Androgen-Independent: PC-3, DU-145

-

Androgen-Dependent: LNCaP

-

-

Benign Prostatic Hyperplasia: BPH-1

-

Bladder Cancer: HT1376

-

Neuroblastoma: SH-SY5Y

-

Ovarian Cancer: SKOV-3

-

Non-Cancerous Control:

-

Human Prostate Stromal Cells: WPMY-1

-

Human Fibroblasts: IMR-90

-

Human Umbilical Vein Endothelial Cells (HUVEC)

-

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data on the effects of this compound on cell viability and apoptosis from various studies.

Table 1: IC50 Values of this compound in Cancer Cell Lines

| Cell Line | Assay | IC50 Value (µM) | Treatment Duration | Reference |

| PC-3 | MTT Assay | 38.60 | Not Specified | |

| PC-3 | CCK-8 Assay | 25.42 ± 1.42 | Not Specified | |

| DU-145 | MTT Assay | 37.44 | Not Specified | |

| LNCaP | MTT Assay | 28.11 | Not Specified | |

| LNCaP | Not Specified | 17.2 | Not Specified |

Table 2: Inhibition of Cell Growth by this compound

| Cell Line | Concentration (M) | % Inhibition | Treatment Duration (h) | Assay | Reference |

| PC-3 | 10⁻⁴ | 80% | 72 | Crystal Violet | |

| HT1376 | 10⁻⁴ | 91% | 72 | Crystal Violet |

Table 3: Induction of Apoptosis by this compound

| Cell Line | Doxazosin Treatment | % Apoptosis (Mean ± 95% CI) | Comparison | Reference |

| PC-3 | Doxazosin alone | 10.99 (6.61–15.38) | vs. Control | |

| PC-3 | Doxazosin + Abiraterone | 16.27 (11.89–20.65) | vs. Control | |

| PC-3 | Doxazosin + Abiraterone | 16.27 (11.89–20.65) | vs. Abiraterone alone (4.79%) | |

| PC-3 | Doxazosin + Abiraterone | 16.27 (11.89–20.65) | vs. Doxazosin alone (10.99%) |

Experimental Protocols

The following are detailed protocols for key experiments to assess the in vitro effects of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Selected cell line

-

Complete culture medium

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO-treated) and a blank (medium only).

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently to ensure complete solubilization.

-

Absorbance Measurement: Record the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate cell viability as a percentage of the vehicle control. Plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Hoechst Staining)

This protocol is used to visualize nuclear morphology changes characteristic of apoptosis.

Materials:

-

Cells grown on coverslips or in chamber slides

-

This compound

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Hoechst 33342 or 33258 staining solution (e.g., 1 µg/mL in PBS)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment: Seed cells on coverslips or in chamber slides and treat with this compound for the desired time.

-

Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15-20 minutes at room temperature.

-

Washing: Wash the cells twice with PBS.

-

Staining: Incubate the cells with Hoechst staining solution for 10-15 minutes at room temperature in the dark.

-

Washing: Wash the cells twice with PBS.

-

Mounting: Mount the coverslips onto microscope slides using a mounting medium.

-

Visualization: Observe the cells under a fluorescence microscope. Apoptotic cells will exhibit condensed chromatin and fragmented nuclei, which appear as brightly stained, compact structures.

Western Blot Analysis

This protocol is used to detect changes in the expression levels of specific proteins involved in Doxazosin-induced signaling pathways.

Materials:

-

Treated and untreated cell lysates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against Caspase-3, Caspase-8, Bax, FADD, p-Akt)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Analyze the band intensities to determine the relative protein expression levels.

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by this compound and a general experimental workflow.

Caption: Doxazosin-induced apoptosis signaling pathways.

Caption: Inhibition of survival signaling by Doxazosin.

Caption: General experimental workflow for studying Doxazosin effects.

Concluding Remarks

The provided protocols and data offer a solid foundation for investigating the in vitro effects of this compound. Researchers should optimize these protocols based on the specific cell lines and experimental conditions used. The multifaceted mechanisms of action of Doxazosin, including the induction of apoptosis through various signaling pathways, underscore its potential as a therapeutic agent beyond its current clinical applications. Further research is warranted to fully elucidate its anti-cancer properties and to explore its potential in combination therapies.

References

- 1. Growth inhibitory effect of doxazosin on prostate and bladder cancer cells. Is the serotonin receptor pathway involved? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. auajournals.org [auajournals.org]

- 5. Apoptosis induction by doxazosin and other quinazoline alpha1-adrenoceptor antagonists: a new mechanism for cancer treatment? - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Streamlining Doxazosin Mesylate Screening with Stable Alpha-1 Adrenoceptor Subtype Cell Lines

Abstract